molecular formula C10H8N4 B2901858 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-04-9

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2901858
CAS RN: 866132-04-9
M. Wt: 184.202
InChI Key: CNTLWKOXJAQYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H8N4. It has a molecular weight of 184.2 . This compound is a member of the N-heterocyclic compounds family and has a high impact in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structural motif of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involving 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a solid substance . It has a melting point range of 165 - 167 degrees Celsius .

Mechanism of Action

While the specific mechanism of action for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not explicitly stated in the sources, pyrazolo[1,5-a]pyrimidine derivatives have been noted for their anticancer potential and enzymatic inhibitory activity .

Safety and Hazards

The safety information for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and similar compounds involve further exploration of their potential applications in medicinal chemistry and material science . There is also a need for more efficient and environmentally friendly synthesis pathways .

properties

IUPAC Name

7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-8-6-13-14-9(7-1-2-7)3-4-12-10(8)14/h3-4,6-7H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTLWKOXJAQYQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819779
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.